2-oxo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a 2-oxo group, a phenylsulfonyl group, a tetrahydroisoquinoline group, and a chromene group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 2-oxo group, phenylsulfonyl group, tetrahydroisoquinoline group, and chromene group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 2-oxo group and the phenylsulfonyl group could potentially make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Structural Analysis and Synthesis
- Synthesis and Structural Analysis : The compound's synthesis has been explored, as seen in studies like synthetic works on potent marine drugs involving 4H-chromene-2-carboxylic acid derivatives. These derivatives have been significant for antitumor antibiotic tetrahydroisoquinoline natural products, indicating their importance in cancer research (Li et al., 2013).
Pharmacological Activities
- Targeting Specific Biological Mechanisms : Sulfamoyl-4-oxoquinoline-3-carboxamides, which share a structural resemblance with the queried compound, have been synthesized for their potential in correcting defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating (Suen et al., 2006).
- Antimicrobial Applications : Certain chromene-based compounds, similar in structure to the queried chemical, have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections (Azab et al., 2017).
Chemical Interactions and Applications
- Chemical Binding and Inhibition Studies : Investigations into the binding of related tetrahydroisoquinolines to enzyme sites, like phenylethanolamine N-methyltransferase, provide insights into their potential as enzyme inhibitors or facilitators in biochemical pathways (Grunewald et al., 2006).
- Heterocyclic Synthesis : The compound's structural class has been utilized in heterocyclic synthesis processes, such as the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines, indicating its significance in the development of novel chemical entities (Mons et al., 2014).
Sensor Applications
- Fluorescence Chemosensor : Research into coumarin-based fluorophores, which share a structural relationship with the queried compound, demonstrates their application as highly sensitive and selective chemosensors for ions like Cu2+ and H2PO4− (Meng et al., 2018).
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c28-24(22-15-18-6-4-5-9-23(18)32-25(22)29)26-20-11-10-17-12-13-27(16-19(17)14-20)33(30,31)21-7-2-1-3-8-21/h1-11,14-15H,12-13,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURPAINMLXHWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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